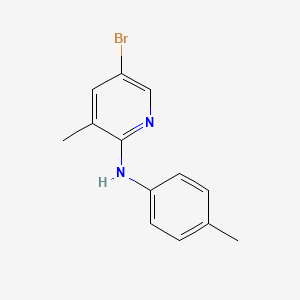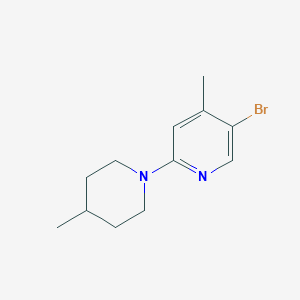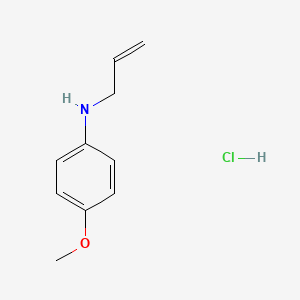
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride
Overview
Description
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of an amine and a phenol, featuring an allyl group and a methoxyphenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxyaniline and allyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the aniline nitrogen with the allyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform at a temperature range of 0°C to room temperature.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the amine group to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, alkyl halides, or cyanides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted allyl or phenyl derivatives.
Scientific Research Applications
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of amine derivatives on biological systems.
Industry: It can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-Allyl-N-(4-methoxyphenyl)amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Eugenol: A natural phenolic compound with similar structural features.
N-alkyl-N-phenylamines: Other derivatives of aniline with different alkyl groups.
Uniqueness: N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is unique due to its specific combination of the allyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-prop-2-enylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKEAOZMBAINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)
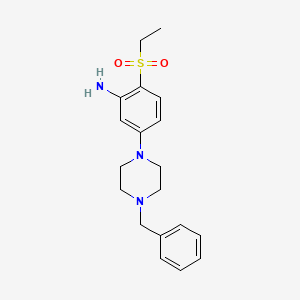
![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
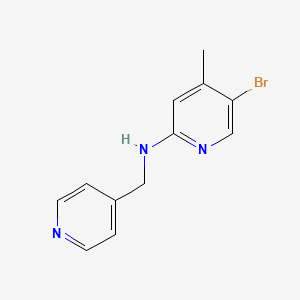
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

